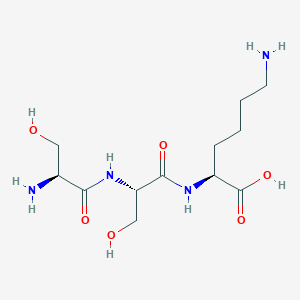

NH2-SSK-COOH

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

352276-62-1 |

|---|---|

Molekularformel |

C12H24N4O6 |

Molekulargewicht |

320.34 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1 |

InChI-Schlüssel |

OZPDGESCTGGNAD-CIUDSAMLSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

Kanonische SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Ser-Ser-Lys Triad: A Novel Catalytic Motif in Amide Bond Hydrolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ser-Ser-Lys (Serine-Serine-Lysine) peptide sequence is of significant interest in biocatalysis and enzymology, not as a standalone signaling molecule, but as a crucial catalytic triad found in the active site of a unique superfamily of enzymes. This triad is the hallmark of the amidase signature (AS) family, a diverse group of enzymes that catalyze the hydrolysis of amide bonds in a variety of substrates.[1] Unlike the canonical Ser-His-Asp catalytic triad found in many hydrolases, the Ser-Ser-Lys motif employs a distinct mechanism to achieve catalysis, making it a subject of considerable research interest for its unique chemistry and potential for bioengineering applications.

This technical guide provides a comprehensive overview of the function of the Ser-Ser-Lys catalytic triad. It delves into the molecular mechanism of action, presents quantitative kinetic data, details relevant experimental protocols for its study, and provides visual representations of the catalytic pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure-function relationships of enzymes, particularly those involved in amide bond metabolism.

Core Function: A Catalytic Triad for Amide Hydrolysis

The primary and currently understood function of the Ser-Ser-Lys motif is to act in concert as a catalytic triad within the active site of enzymes to facilitate the hydrolysis of amide bonds. This triad is a key feature of the amidase signature (AS) family of enzymes, which includes peptide amidases, fatty acid amide hydrolases (FAAH), and malonamidase E2.[2] These enzymes are involved in diverse biological processes, from terminating endocannabinoid signaling (FAAH) to bacterial nitrogen metabolism (malonamidase E2).

The three residues of the triad each play a distinct and coordinated role in the catalytic mechanism:

-

Nucleophilic Serine (the first Ser): This serine residue acts as the primary nucleophile, initiating the attack on the carbonyl carbon of the amide substrate.

-

Bridging/Activating Serine (the second Ser): This residue, often found in an unusual cis-peptide bond conformation, is crucial for activating the nucleophilic serine. It forms hydrogen bonds with both the nucleophilic serine and the lysine residue, acting as a bridge to properly orient and polarize the active site for catalysis.[1]

-

General Acid/Base Lysine (Lys): The lysine residue functions as the general base, accepting a proton from the nucleophilic serine to increase its nucleophilicity. It also plays the role of a general acid later in the catalytic cycle, protonating the leaving group to facilitate its departure.

The spatial arrangement of these three residues within the enzyme's three-dimensional structure is critical for their coordinated function.

The Catalytic Mechanism of the Ser-Ser-Lys Triad

The hydrolysis of an amide bond by an enzyme containing a Ser-Ser-Lys catalytic triad proceeds through a multi-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The generally accepted catalytic cycle can be broken down into the following key steps:[3][4]

-

Enzyme-Substrate Complex Formation: The amide substrate binds to the active site of the enzyme.

-

Nucleophilic Attack: The lysine residue, acting as a general base, abstracts a proton from the hydroxyl group of the nucleophilic serine. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's amide bond. This forms a tetrahedral intermediate.

-

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the substrate. The lysine residue, now acting as a general acid, donates a proton to the nitrogen of the leaving group (ammonia or an amine), facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate, where the acyl portion of the substrate is ester-linked to the nucleophilic serine.

-

Deacylation - Water Attack: A water molecule enters the active site and is activated by the lysine residue, which acts as a general base to deprotonate the water, forming a highly nucleophilic hydroxide ion. The hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Release of the Product and Enzyme Regeneration: The tetrahedral intermediate collapses, breaking the ester bond between the acyl group and the serine residue. The serine hydroxyl group is reprotonated (either by the lysine or another proton donor), and the carboxylic acid product is released from the active site. This regenerates the free enzyme, ready for another catalytic cycle.

This catalytic cycle is a highly efficient process that allows for the rapid hydrolysis of amide bonds under physiological conditions.

Quantitative Data on Enzyme Kinetics

The efficiency of enzymes containing the Ser-Ser-Lys catalytic triad can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its turnover rate. The following table summarizes kinetic data for wild-type fatty acid amide hydrolase (FAAH) and a mutant where one of the catalytic serines has been replaced with alanine, demonstrating the critical role of this residue.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-Type Rat FAAH | Anandamide | 9.8 ± 1.2 | 4.8 ± 0.2 | 4.9 x 105 | [2] |

| Wild-Type Rat FAAH | Oleamide | 5.6 ± 0.8 | 5.1 ± 0.3 | 9.1 x 105 | [2] |

| S217A Mutant Rat FAAH | Anandamide | 15 ± 2 | 0.0021 ± 0.0002 | 1.4 x 102 | [2] |

Experimental Protocols

The study of the Ser-Ser-Lys catalytic triad involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of Catalytic Residues

This protocol is used to substitute one of the amino acids in the Ser-Ser-Lys triad to investigate its role in catalysis.

a. Primer Design:

-

Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center.

-

The melting temperature (Tm) of the primers should be calculated and optimized for the specific polymerase used, generally aiming for a Tm ≥ 78 °C.

b. PCR Amplification:

-

Prepare a PCR reaction mixture containing the plasmid DNA with the wild-type enzyme gene, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Perform PCR with a thermal cycler. A typical program includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

c. Digestion of Parental DNA:

-

Following PCR, the reaction mixture contains both the original parental plasmid DNA and the newly synthesized mutant plasmid DNA.

-

Add the restriction enzyme DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

d. Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α or XL1-Blue).

-

Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

e. Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

Recombinant Enzyme Expression and Purification

This protocol describes the production and isolation of the enzyme for in vitro studies.

a. Expression:

-

Transform the plasmid containing the gene for the wild-type or mutant enzyme into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

b. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet the cell debris.

c. Purification (for His-tagged proteins):

-

The following protocol is for a protein with an N- or C-terminal polyhistidine tag.

-

Apply the supernatant (soluble fraction) to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the collected fractions by SDS-PAGE to assess purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

Enzyme Kinetic Assay (Amidase Activity)

This protocol is used to determine the kinetic parameters of the enzyme.

a. Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the amide substrate in a suitable solvent (e.g., DMSO or the reaction buffer).

-

In a microplate or cuvette, add the reaction buffer and varying concentrations of the substrate.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

b. Initiation and Monitoring of the Reaction:

-

Initiate the reaction by adding a known concentration of the purified enzyme.

-

Monitor the progress of the reaction over time. The method of detection will depend on the substrate and product. Common methods include:

-

Spectrophotometry: If the product has a different absorbance spectrum from the substrate, the change in absorbance at a specific wavelength can be monitored. For example, the hydrolysis of p-nitroanilide substrates releases p-nitroaniline, which can be detected at 405 nm.

-

Fluorometry: If the product is fluorescent or can be derivatized to produce a fluorescent compound, the increase in fluorescence can be measured.

-

HPLC: Samples can be taken at different time points, the reaction stopped (e.g., by adding acid), and the amount of product formed or substrate consumed can be quantified by high-performance liquid chromatography.

-

c. Data Analysis:

-

Determine the initial reaction velocity (v0) at each substrate concentration from the linear portion of the progress curve.

-

Plot the initial velocity as a function of substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Calculate the kcat value by dividing Vmax by the enzyme concentration.

Visualizations

Catalytic Cycle of a Ser-Ser-Lys Amidase

References

- 1. Catalytic triad - Wikipedia [en.wikipedia.org]

- 2. Mutations in Arabidopsis Fatty Acid Amide Hydrolase Reveal That Catalytic Activity Influences Growth but Not Sensitivity to Abscisic Acid or Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of the Ser-(cis)Ser-Lys catalytic triad of peptide amidases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of NH2-SSK-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide NH2-Ser-Ser-Lys-COOH (NH2-SSK-COOH) is a short-chain peptide composed of two serine residues and one lysine residue. Its structure, featuring hydrophilic and charged side chains, dictates its physicochemical properties, including its solubility in aqueous solutions and its behavior in various pH environments. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its structure, and standard experimental protocols for its synthesis, purification, and characterization. Due to the limited specific experimental data for this particular tripeptide in publicly available literature, this guide combines theoretical predictions with established principles of peptide chemistry to offer a robust resource for researchers. At present, the specific biological functions and associated signaling pathways of this compound have not been elucidated in scientific literature.

Chemical Structure and Properties

The fundamental characteristics of this compound are derived from its constituent amino acids: L-Serine and L-Lysine. The peptide possesses a free amino group at the N-terminus and a free carboxyl group at the C-terminus, contributing to its overall charge and reactivity.

Structure

-

Amino Acid Sequence: Ser-Ser-Lys

-

One-Letter Code: SSK

-

Termini: The N-terminus is an amine (NH2), and the C-terminus is a carboxylic acid (COOH).

-

Side Chains: Two hydroxyl (-OH) groups from the serine residues and one primary amino group (-NH2) from the lysine residue. These functional groups are key to the peptide's polarity and potential for post-translational modifications.

Physicochemical Properties

Quantitative data for this compound is largely theoretical and based on the properties of its constituent amino acids. These predicted values provide a strong foundation for experimental design.

| Property | Value (Predicted/Theoretical) | Source/Method |

| Molecular Formula | C₁₀H₂₀N₄O₇ | |

| Molecular Weight | ~304.33 Da | |

| CAS Number | 352276-62-1 | [1] |

| Isoelectric Point (pI) | ~9.7 | Calculated based on pKa values of termini and Lys side chain. |

| Net Charge at pH 7 | +1 | Calculated based on pKa values. |

| Solubility | Soluble in water. | The presence of two polar serine residues and a charged lysine residue suggests good aqueous solubility. For peptides with a net positive charge, solubility can often be enhanced in slightly acidic buffers. |

| Stability | Store lyophilized peptide at -20°C. In solution, store at 4°C for short-term use and -20°C or -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles. Peptide stability is pH-dependent, with degradation possible at extreme pH values. |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and characterization of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing this compound.

Methodology:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the resin. The completion of the coupling reaction is monitored (e.g., using a ninhydrin test).

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for the subsequent amino acids (Fmoc-Ser(tBu)-OH, then another Fmoc-Ser(tBu)-OH).

-

Final Deprotection: The Fmoc group from the final serine is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on lysine and tBu on serine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain a dry powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The standard method for purifying the crude this compound peptide is RP-HPLC.

Methodology:

-

Sample Preparation: The lyophilized crude peptide is dissolved in an appropriate solvent, typically the mobile phase with a low organic content (e.g., 0.1% TFA in water).

-

Column and Mobile Phases: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. The hydrophobicities of the target peptide and any impurities will determine their retention times.

-

Detection: The elution profile is monitored by UV absorbance, typically at 214 or 220 nm.

-

Fraction Collection: Fractions corresponding to the main peak of the purified peptide are collected.

-

Lyophilization: The collected fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.

Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.

Methodology:

-

A small amount of the purified peptide is dissolved in a suitable solvent.

-

The sample is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the peptide is measured and compared to the theoretical mass of this compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be employed to assess the secondary structure of the peptide in solution. As a short, flexible peptide, this compound is expected to exist predominantly in a random coil conformation in aqueous solution.

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological functions or signaling pathways associated with the free tripeptide this compound. While the "Ser-Ser-Lys" sequence is known to be a catalytic triad in some enzymes like peptide amidase, this describes the function of these residues within a larger protein structure and does not imply a biological role for the isolated tripeptide.

Future research may uncover roles for this compound in cell signaling, as a cryptic peptide released from a larger protein, or in other biological processes. Researchers investigating this peptide are encouraged to perform initial screens for activities such as antimicrobial, antioxidant, or cell-penetrating properties, which are common for short, cationic peptides.

Conclusion

This compound is a tripeptide with well-defined, albeit largely theoretical, chemical and structural properties based on its amino acid composition. The protocols for its chemical synthesis and purification are standard and robust. The primary gap in the current understanding of this molecule is its biological function. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring the potential biological roles and applications of this compound in various scientific and drug development contexts.

References

A Technical Guide to the Synthesis and Purity of NH2-SSK-COOH Peptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the tripeptide NH2-Seryl-Seryl-Lysyl-COOH (NH2-SSK-COOH). The methodologies detailed herein are grounded in the principles of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique for peptide production. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the successful and high-purity synthesis of the target peptide.

Core Principles of this compound Synthesis

The synthesis of the this compound tripeptide is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Serine).

The core principles of this process are:

-

Solid Support: An acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin, is utilized to allow for the cleavage of the final peptide with a free carboxylic acid C-terminus.

-

Nα-Amino Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This protecting group is stable to the acidic conditions used for final cleavage and side-chain deprotection but is readily removed by a mild base, typically piperidine.

-

Side-Chain Protection: The reactive side chains of Serine and Lysine are protected with acid-labile groups to prevent unwanted side reactions during synthesis. For Serine, a tert-butyl (tBu) ether is commonly used, while the ε-amino group of Lysine is typically protected with a tert-butyloxycarbonyl (Boc) group.

-

Orthogonal Strategy: The use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu and Boc) constitutes an orthogonal protection scheme. This allows for the selective deprotection of the Nα-amino group at each step of the synthesis without affecting the side-chain protecting groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin (loading capacity: ~1.0 mmol/g)

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Piperidine, peptide synthesis grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Diethyl ether, anhydrous, cold

Protocol:

-

Resin Preparation and First Amino Acid Loading:

-

Weigh 100 mg of 2-CTC resin (0.1 mmol) into a reaction vessel.

-

Swell the resin in DCM (5 mL) for 30 minutes.

-

Drain the DCM.

-

Dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 equivalents) and DIPEA (0.4 mmol, 4 equivalents) in 2 mL of DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

-

Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of the Second Amino Acid (Serine):

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3 mmol, 3 equivalents), HBTU (0.3 mmol, 3 equivalents), and HOBt (0.3 mmol, 3 equivalents) in 2 mL of DMF.

-

Add DIPEA (0.6 mmol, 6 equivalents) to the activation solution and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours.

-

Wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Fmoc Deprotection:

-

Repeat step 2.

-

-

Coupling of the Third Amino Acid (Serine):

-

Repeat step 3 using Fmoc-Ser(tBu)-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional 1 mL of TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.

-

Purification:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

-

Monitor the elution at 220 nm.

-

Collect fractions corresponding to the major peak.

-

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white, fluffy powder.

Purity Analysis

Analytical RP-HPLC:

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm).

-

Mobile Phases: As described for preparative RP-HPLC.

-

Protocol:

-

Inject a small amount of the purified peptide.

-

Elute with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the absorbance at 220 nm.

-

The purity is determined by the peak area percentage of the main peak.

-

Mass Spectrometry:

-

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Protocol:

-

Prepare the sample according to the instrument's specifications.

-

Acquire the mass spectrum.

-

Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Theoretical Molecular Weight of this compound

| Compound | Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |

| This compound | C₁₃H₂₆N₄O₆ | 346.37 | 346.1856 |

Table 2: Representative Yield and Purity Data for this compound Synthesis

| Parameter | Expected Value | Notes |

| Crude Peptide Yield | 70-90% | Based on the initial resin loading. |

| Crude Peptide Purity (by HPLC) | 60-80% | Dependent on the efficiency of each coupling and deprotection step. |

| Purified Peptide Yield | 30-50% | Overall yield after purification. |

| Final Purity (by HPLC) | >98% | For use in sensitive biological assays. |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Purification and Analysis Workflow

Caption: Workflow for the Purification and Analysis of this compound.

Conclusion

The successful synthesis of high-purity this compound is readily achievable through the meticulous application of Fmoc-based Solid-Phase Peptide Synthesis. Careful execution of the detailed protocols for synthesis, cleavage, and purification is paramount to obtaining a final product of the desired quality. The analytical techniques of RP-HPLC and mass spectrometry are essential for the verification of purity and identity throughout the process. This guide provides the necessary framework for researchers to confidently undertake the synthesis and characterization of the this compound tripeptide.

An In-depth Technical Guide on the Solubility and Stability of NH2-SSK-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of the peptide NH2-SSK-COOH. As specific experimental data for this novel peptide is not publicly available, this document leverages established principles of peptide chemistry to forecast its behavior and outlines detailed experimental protocols for its empirical characterization. The information herein is intended to guide researchers in the handling, formulation, and analysis of this compound.

Predicted Solubility of this compound

The solubility of a peptide is governed by its amino acid composition, length, net charge, and the properties of the solvent.[1][2][3] The sequence this compound (Seryl-Seryl-Lysine) possesses characteristics that suggest good aqueous solubility.

Analysis of the this compound Sequence:

-

Amino Acid Composition: The peptide is composed of two Serine (S) residues and one Lysine (K) residue. Serine is a polar, hydrophilic amino acid, and Lysine is a basic, positively charged amino acid.[1][3] The high proportion of hydrophilic and charged residues is a strong indicator of good solubility in aqueous solutions.[2]

-

N-Terminal Amine (NH2-) and C-Terminal Carboxyl (-COOH): The free N-terminal amine and C-terminal carboxyl groups will be charged at physiological pH, contributing to the overall polarity and aqueous solubility of the peptide.[1][4]

-

Net Charge: To estimate the net charge of the peptide, we can assign charge values to the ionizable groups at a neutral pH of 7.[4][5]

-

N-terminal amine (NH2-): +1

-

Lysine (K) side chain: +1

-

C-terminal carboxyl (-COOH): -1

-

Estimated Net Charge at pH 7: +1

-

A net positive charge at neutral pH suggests that this compound is a basic peptide and should be readily soluble in aqueous solutions, particularly at a pH below its isoelectric point (pI).[2][3]

Predicted Solubility in Various Solvents:

The following table summarizes the predicted solubility of this compound in different solvent systems based on its physicochemical properties.

| Solvent System | Predicted Solubility | Rationale & Remarks |

| Water / Aqueous Buffers (e.g., PBS, Tris) | High | The peptide is short and composed of hydrophilic and charged amino acids. It is expected to be highly soluble in water and neutral buffer systems.[1][5] |

| Acidic Solutions (e.g., 10% Acetic Acid) | High | As a basic peptide, its solubility is expected to be excellent in acidic conditions due to the protonation of the amine and lysine side chains, leading to a higher positive net charge.[1][6] |

| Basic Solutions (e.g., 0.1M Ammonium Bicarbonate) | Moderate to High | While the peptide is basic, it should still be soluble in mildly basic solutions. However, approaching its isoelectric point will decrease solubility.[2] |

| Organic Solvents (e.g., DMSO, DMF, Acetonitrile) | Low to Moderate | Due to its high polarity, the solubility in non-polar organic solvents is predicted to be limited. However, polar aprotic solvents like DMSO and DMF may be used, especially for preparing stock solutions.[1][4] |

Predicted Stability of this compound

The stability of a peptide is influenced by its amino acid sequence, storage conditions (temperature, pH), and exposure to light and oxygen.[7][8][9] this compound is susceptible to several degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: Cleavage of the peptide bonds can occur, particularly at extreme pH values and elevated temperatures.[8] The presence of a Serine residue can, under certain conditions (pH 5-6), lead to hydrolysis at the N-terminal side of the serine, facilitated by the hydroxyl side chain.[7]

-

Oxidation: While this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long-term storage, especially if exposed to atmospheric oxygen.[9]

-

Deamidation: This is not a primary concern for this compound as it does not contain Asparagine (N) or Glutamine (Q) residues, which are most prone to this type of degradation.[7][10]

-

Physical Instability: This includes aggregation and adsorption to surfaces.[7][8] Given its predicted high solubility, aggregation is less likely but can be induced by factors like repeated freeze-thaw cycles.[11]

Recommendations for Storage and Handling:

To maximize the stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Solid Form | Store as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant.[9][11] | Minimizes degradation from moisture and temperature fluctuations. |

| In Solution | Prepare stock solutions in an appropriate buffer and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][11] | Aliquoting prevents contamination and degradation from repeated temperature changes. |

| pH | Maintain solutions at a slightly acidic to neutral pH (e.g., pH 5-7) for optimal stability. Avoid prolonged exposure to high pH.[9] | Balances solubility and minimizes base-catalyzed degradation. |

| Light and Oxygen | Protect from light and minimize exposure to atmospheric oxygen.[11] | Reduces the risk of photo-oxidation and other oxidative degradation. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol

This protocol outlines a method to determine the solubility of this compound in a given solvent.

-

Preparation of Peptide Stock Solution:

-

Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

-

Add a small, precise volume of the desired solvent (e.g., 100 µL of water) to create a high-concentration stock solution.

-

Vortex and sonicate briefly to aid dissolution.[4] Visually inspect for any undissolved particles.

-

-

Serial Dilution and Observation:

-

Prepare a series of dilutions from the stock solution.

-

Visually inspect each dilution for clarity. The highest concentration that remains a clear, particle-free solution is the approximate solubility.

-

-

Quantitative Analysis using UV-Vis Spectroscopy:

-

If the peptide contains an aromatic residue (not present in this compound) or is sufficiently concentrated, its concentration can be determined by measuring absorbance at 280 nm or 214 nm, respectively.

-

Alternatively, a colorimetric assay such as the Bicinchoninic Acid (BCA) assay can be used to quantify the peptide concentration in the saturated solution.[12]

-

-

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):

-

Inject a known volume of the clear supernatant from a saturated solution into a reverse-phase HPLC (RP-HPLC) system.

-

Quantify the peptide peak area against a standard curve prepared from known concentrations of the peptide. This is the most accurate method for determining solubility.

-

Stability Assessment Protocol

This protocol is designed to evaluate the stability of this compound under various conditions over time.

-

Sample Preparation:

-

Dissolve this compound in the desired buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).

-

-

Incubation:

-

Store the vials at the designated temperatures and protect them from light.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

-

-

Analysis by RP-HPLC:

-

Analyze the samples using a stability-indicating RP-HPLC method. This involves a gradient elution that can separate the intact peptide from its potential degradation products.

-

Monitor the peak area of the intact this compound over time. A decrease in the main peak area with the appearance of new peaks indicates degradation.

-

-

Analysis by Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (LC-MS) to identify the masses of the degradation products.[11] This can help elucidate the degradation pathways (e.g., identifying a mass shift corresponding to hydrolysis).

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: A generalized workflow for determining the solubility and stability of a novel peptide.

Common Peptide Degradation Pathways

Caption: A diagram illustrating the primary chemical and physical degradation pathways for peptides.

References

- 1. jpt.com [jpt.com]

- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 3. reta-peptide.com [reta-peptide.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. biobasic.com [biobasic.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. veeprho.com [veeprho.com]

- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 10. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nordscipeptides.com [nordscipeptides.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Ser-Ser-Lys Tripeptide Motif: A Technical Guide to its Biochemical Roles

Disclaimer: The term "Ser-Ser-Lys tripeptide signaling pathway" does not refer to a recognized signal transduction pathway in current scientific literature. This technical guide provides an in-depth exploration of the two well-established biochemical roles of the Ser-Ser-Lys (SSL) and related tripeptide motifs: as a crucial component of the Ser-Ser-Lys catalytic triad in certain enzymes and as the core of the Ser-Lys-Leu (SKL) peroxisomal targeting signal (PTS1) . This document is intended for researchers, scientists, and drug development professionals.

The Ser-Ser-Lys Catalytic Triad: A Novel Mechanism for Amide Bond Hydrolysis

In contrast to the canonical Ser-His-Asp catalytic triad found in many hydrolases, a number of enzymes, particularly those in the amidase signature (AS) family, utilize an unusual Ser-Ser-Lys triad for catalysis. This motif is essential for the hydrolysis of amide bonds in a variety of substrates.

Mechanism of Action

The Ser-Ser-Lys catalytic triad facilitates a multi-step enzymatic reaction. Computational and experimental studies suggest a mechanism that, while distinct, shares some functional similarities with the classical Ser-His-Asp triad. The key difference lies in the replacement of the histidine residue with a second serine.

The catalytic cycle can be summarized in five principal steps:

-

Nucleophilic Attack: The catalytic serine (the primary nucleophile) attacks the carbonyl carbon of the substrate's amide bond. The lysine residue, bridged by the second serine, acts as a general base, enhancing the nucleophilicity of the catalytic serine.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," typically formed by the backbone amides of adjacent residues in the active site.

-

Acyl-Enzyme Complex Formation and Amine Release: The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme complex and the release of the amine portion of the substrate. The lysine residue, acting as a general acid, donates a proton to the leaving amino group.

-

Deacylation - Water Attack: A water molecule enters the active site and is activated by the lysine-serine dyad to act as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

-

Release of Carboxylic Acid and Enzyme Regeneration: A second tetrahedral intermediate is formed and subsequently collapses, releasing the carboxylic acid product and regenerating the active site for the next catalytic cycle.

The different alignment of the Ser-(cis)Ser-Lys catalytic triad, as compared to the classical Ser-His-Asp triad, is thought to provide better stabilization of the reaction intermediates, potentially making these enzymes more catalytically efficient for amide hydrolysis.[1]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of enzymes employing a Ser-Ser-Lys catalytic triad vary depending on the specific enzyme and substrate. Fatty Acid Amide Hydrolase (FAAH) is a well-studied example.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | Source |

| Rat Liver FAAH | Oleamide | 104 | 5.7 | N/A | [2] |

| Human FAAH | Anandamide | 9.3 | 11.2 | N/A | |

| Peptide Amidase | Generic Peptide Amide | N/A | N/A | ~2200 | [1] |

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

This protocol is used to substitute one or more of the catalytic triad residues (Ser, Ser, Lys) with other amino acids (e.g., Alanine) to confirm their role in catalysis.

Objective: To create mutant enzymes lacking one or more catalytic residues to assess their impact on enzyme activity.

Materials:

-

Plasmid DNA containing the gene of interest.

-

Mutagenic primers (complementary pair, 25-45 bases, with the desired mutation in the center).

-

High-fidelity DNA polymerase (e.g., PfuTurbo).

-

dNTPs.

-

PCR buffer.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

LB agar plates with appropriate antibiotic.

Procedure:

-

Primer Design: Design a pair of complementary primers containing the desired mutation (e.g., Serine to Alanine). The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on either side.

-

PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, and a high-fidelity polymerase. The polymerase will extend the primers to replicate the plasmid, incorporating the mutation. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 2 minutes.

-

16-18 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells using a standard heat shock or electroporation protocol.

-

Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select several colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein from a verified clone and purify it for subsequent activity assays.

This protocol describes a general method to determine the kinetic parameters (Km and Vmax) of an amidase.

Objective: To measure the rate of amide hydrolysis at varying substrate concentrations.

Materials:

-

Purified wild-type and mutant enzyme.

-

Substrate stock solution (e.g., oleamide in DMSO).

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Coupled enzyme system for ammonia detection (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate).

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Setup: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, the ammonia detection system components, and a specific concentration of the substrate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this decrease is proportional to the rate of ammonia production, and thus to the rate of the amidase reaction.

-

Vary Substrate Concentration: Repeat steps 1-3 with a range of substrate concentrations, from well below to well above the expected Km.

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

-

The Ser-Lys-Leu (SKL) Motif: A Peroxisomal Targeting Signal (PTS1)

A significant number of proteins are targeted to the peroxisomal matrix by a C-terminal tripeptide signal known as the Peroxisomal Targeting Signal 1 (PTS1). The canonical and most well-studied PTS1 sequence is Ser-Lys-Leu (SKL).

The Peroxisomal Import Pathway

Proteins destined for the peroxisome are synthesized on free ribosomes in the cytosol and imported post-translationally in a folded state. The import process is mediated by a family of proteins called peroxins (PEX).

-

Recognition in the Cytosol: The C-terminal PTS1 (e.g., -SKL) of a newly synthesized cargo protein is recognized by the cytosolic receptor PEX5.[3]

-

Docking at the Peroxisomal Membrane: The PEX5-cargo complex moves to the peroxisomal membrane and docks with a complex of other peroxins, including PEX13 and PEX14.

-

Translocation into the Matrix: The PEX5-cargo complex is then translocated across the peroxisomal membrane into the matrix. The exact mechanism of translocation is still under investigation but is thought to involve a transient pore.

-

Cargo Release and Receptor Recycling: Inside the peroxisomal matrix, the cargo is released from PEX5. PEX5 is then recognized by an export machinery, ubiquitinated, and recycled back to the cytosol for another round of import.

Quantitative Data: PEX5-PTS1 Binding Affinities

The affinity of the PEX5 receptor for the PTS1 signal is a critical determinant of import efficiency. This has been quantified for various PTS1 peptides using techniques like fluorescence polarization.

| C-terminal Peptide Sequence | Description | Kd (nM) | Source |

| YQSKL | Canonical PTS1 | 200 ± 40 | [4] |

| RHYLKPLQSKL | Acyl-CoA Oxidase C-terminus | 1.4 ± 0.4 | [4] |

| YKGGKSKL | Luciferase C-terminus | ~10 | [4] |

| YQANL | Non-canonical PTS1 (Catalase) | 3600 ± 400 | [4] |

| YQSEL | Inactive PTS1 variant | No detectable binding | |

| YQAKL | Functional PTS1 variant | 280 ± 30 | |

| YQSRM | Functional PTS1 variant | 330 ± 50 |

Note: The amino acids upstream of the C-terminal tripeptide can significantly influence binding affinity.

Experimental Protocols

This assay reconstitutes the peroxisomal import process in a cell-free system to quantitatively measure the import of a specific protein.

Objective: To determine if a protein containing a putative PTS1 is imported into isolated peroxisomes.

Materials:

-

Radiolabeled ([35S]-Methionine) cargo protein, synthesized via in vitro transcription/translation.

-

Post-nuclear supernatant (PNS) from rat liver (source of peroxisomes and cytosolic factors).

-

Import buffer (containing ATP and an ATP-regenerating system).

-

Protease (e.g., Proteinase K).

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

In Vitro Transcription/Translation: Synthesize the cargo protein (with its putative PTS1) in the presence of [35S]-Methionine using a commercial kit (e.g., rabbit reticulocyte lysate system).

-

Import Reaction:

-

Combine the radiolabeled protein with the rat liver PNS and import buffer.

-

Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for import.

-

Include a control reaction kept on ice (0°C), where import is inhibited.

-

-

Protease Protection:

-

After the import reaction, treat half of each sample with a protease (e.g., Proteinase K) on ice. The protease will digest any protein that has not been imported into the peroxisomes.

-

The other half of the sample remains untreated.

-

-

Isolate Peroxisomes: Pellet the peroxisomes by centrifugation.

-

Analysis:

-

Resuspend the peroxisomal pellets in SDS-PAGE sample buffer.

-

Analyze all samples (protease-treated and untreated, 37°C and 0°C) by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen (autoradiography).

-

-

Interpretation: A protected band of the correct molecular weight in the protease-treated, 37°C sample (but not in the 0°C control) indicates successful import into the peroxisomes. The intensity of the band can be quantified to measure import efficiency.

This is a quantitative, in-solution method to measure the binding affinity between the PEX5 receptor and a PTS1-containing peptide.

Objective: To determine the dissociation constant (Kd) for the PEX5-PTS1 interaction.

Materials:

-

Purified PEX5 protein (or its C-terminal TPR domain).

-

A synthetic peptide corresponding to the C-terminus of a cargo protein, labeled with a fluorophore (e.g., fluorescein).

-

Unlabeled competitor peptides (optional, for competition assays).

-

Assay buffer (e.g., PBS).

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: In a microplate (typically a black, non-binding surface 384-well plate), add a fixed, low concentration of the fluorescently labeled PTS1 peptide to a series of wells.

-

Titration: Add increasing concentrations of the purified PEX5 protein to the wells.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well. As more PEX5 binds to the fluorescent peptide, the complex tumbles more slowly in solution, resulting in an increase in the polarization value.

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of PEX5.

-

Fit the resulting sigmoidal binding curve to a suitable binding model (e.g., one-site binding) using non-linear regression.

-

The concentration of PEX5 at which half-maximal binding is observed corresponds to the dissociation constant (Kd).

-

Conclusion and Future Directions

While a "Ser-Ser-Lys signaling pathway" is not a recognized concept, the Ser-Ser-Lys and related tripeptide motifs play fundamental and distinct roles in cellular biochemistry. The Ser-Ser-Lys catalytic triad represents an elegant evolutionary variation on a common enzymatic theme, enabling the efficient hydrolysis of amide bonds in key metabolic and signaling molecules. Understanding the nuances of this catalytic mechanism is crucial for the design of specific inhibitors for enzymes like FAAH, which are targets for therapeutic intervention in pain, inflammation, and neurological disorders.

Concurrently, the Ser-Lys-Leu motif at the C-terminus of proteins serves as a vital "zip code," ensuring their correct delivery to peroxisomes. The fidelity of this targeting is critical for metabolic health, as defects in peroxisomal import lead to severe, often fatal, genetic disorders. The quantitative understanding of the PEX5-PTS1 interaction provides a basis for predicting protein localization and for understanding the molecular pathology of peroxisomal biogenesis disorders.

Future research will likely continue to dissect the subtle differences between the Ser-Ser-Lys and other catalytic triads, potentially leveraging this knowledge for the bioengineering of novel enzymes. In the field of protein targeting, a key challenge remains to fully elucidate the dynamic process of translocation across the peroxisomal membrane and the regulatory mechanisms that govern the efficiency of this crucial cellular transport pathway.

References

- 1. The mechanism of the Ser-(cis)Ser-Lys catalytic triad of peptide amidases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Targeting Signal Type 1 (PTS1) Receptor Is Involved in Import of Both PTS1 and PTS2: Studies with PEX5-Defective CHO Cell Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pex5p binding affinities for canonical and noncanonical PTS1 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Tripeptide NH2-SSK-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the tripeptide NH2-SSK-COOH, also known as Ser-Ser-Lys. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling. The data has been compiled from reputable chemical databases.

| Property | Value | Reference |

| Full Name | L-Seryl-L-seryl-L-lysine | N/A |

| Abbreviation | Ser-Ser-Lys (SSK) | N/A |

| Molecular Formula | C₁₂H₂₄N₄O₆ | [1] |

| Molecular Weight | 320.34 g/mol | [1] |

| Canonical SMILES | C(CCN)C--INVALID-LINK--N--INVALID-LINK--O)CO)CO">C@HN | N/A |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | [1] |

Biological Significance and Applications

Currently, there is limited publicly available scientific literature detailing a specific, independent biological function or signaling pathway for the standalone tripeptide this compound. However, the "Ser-Ser-Lys" sequence is a recognized catalytic triad motif found within the active sites of certain enzymes, such as peptide amidases. In this context, the serine residues act as nucleophiles, and the lysine residue plays a role in catalysis, facilitating the hydrolysis of amide bonds.

The primary application of the this compound tripeptide in research and development appears to be as a synthetic building block or a fragment for the synthesis of larger, more complex peptides and proteins. Its well-defined structure and chemical properties make it a useful component in solid-phase peptide synthesis (SPPS) and other peptide chemistry applications.

Experimental Protocols

The synthesis and purification of this compound are typically achieved through well-established methods in peptide chemistry, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below are detailed, generalized protocols for its synthesis, cleavage, and purification.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the tripeptide on a solid support resin.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

First Amino Acid Coupling (Serine):

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Second Amino Acid Coupling (Serine):

-

Repeat the Fmoc deprotection step as described above.

-

Repeat the amino acid coupling step using Fmoc-Ser(tBu)-OH.

-

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine group.

Cleavage from Resin and Side-Chain Deprotection

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude this compound peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% over 30 minutes).

-

Monitor the elution at 220 nm.

-

Collect the fractions containing the purified peptide.

-

Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of a peptide such as this compound.

As the specific signaling pathways involving the standalone this compound tripeptide are not well-documented in publicly available literature, a corresponding diagram cannot be provided at this time. Research into the potential biological activities of this and other small peptides is an ongoing field of study.

References

An In-depth Technical Guide to the Ssk1-Mediated Signaling Pathway in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular signaling, the ability of a cell to perceive and respond to environmental stress is paramount for its survival. In the model organism Saccharomyces cerevisiae (baker's yeast) and other fungi, the High Osmolarity Glycerol (HOG) pathway is a critical signaling cascade that orchestrates the response to hyperosmotic stress. Central to this pathway is the Ssk1 response regulator protein. While not a classical recurring "motif" in the sense of an SH2 or SH3 domain, the Ssk1-centric signaling module represents a key functional unit in stress response. This technical guide provides a comprehensive overview of the discovery, mechanism, and investigation of the Ssk1-mediated signaling pathway, with a focus on its core components, quantitative aspects, and the experimental methodologies used to elucidate its function.

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is functionally homologous to the p38 MAPK pathway in mammals.[1] It is essential for yeast to survive in high-osmolarity environments by triggering the intracellular accumulation of glycerol as a compatible osmolyte.[1][2] The pathway is initiated by two independent upstream branches, the SLN1 branch and the SHO1 branch, which converge on the MAP kinase kinase (MAPKK) Pbs2.[2] Ssk1 is the terminal component of the SLN1 branch, which is the primary sensor under modest osmotic stress.[3]

Under normal osmotic conditions, Ssk1 is kept in an inactive, phosphorylated state.[3] Upon osmotic shock, a decrease in turgor pressure inhibits the upstream histidine kinase Sln1, leading to the accumulation of unphosphorylated, active Ssk1.[3] This active form of Ssk1 then initiates a phosphorylation cascade that results in the activation of the MAPK Hog1, which in turn orchestrates the cellular response to restore osmotic balance.[3]

The Ssk1 Signaling Cascade: Molecular Components and Mechanism

The Ssk1-mediated signaling cascade is a multi-step phosphorelay system. The core components of this pathway are:

-

Sln1: A transmembrane histidine kinase that acts as an osmosensor. Under normal osmolarity, Sln1 is active and autophosphorylates a histidine residue.

-

Ypd1: A phosphotransfer intermediate protein. The phosphate group from Sln1 is transferred to a histidine residue on Ypd1.

-

Ssk1: A response regulator protein. Ypd1 transfers the phosphate group to an aspartate residue in the receiver domain of Ssk1, keeping it in an inactive, phosphorylated state.[3]

-

Ssk2 and Ssk22: Two functionally redundant MAP kinase kinase kinases (MAPKKKs). In response to hyperosmotic stress, the Sln1-Ypd1 phosphorelay is inactivated, leading to the accumulation of unphosphorylated Ssk1. Unphosphorylated Ssk1 then binds to and activates Ssk2 and Ssk22.[3]

-

Pbs2: A MAP kinase kinase (MAPKK) that is phosphorylated and activated by Ssk2/Ssk22.

-

Hog1: A MAP kinase (MAPK) that is activated by Pbs2. Activated Hog1 translocates to the nucleus to regulate the expression of genes involved in glycerol production and other stress responses.[4]

The activation of Ssk2 by Ssk1 is a two-step process. First, the binding of unphosphorylated Ssk1 to the N-terminal regulatory domain of Ssk2 induces a conformational change that relieves autoinhibition and allows for Ssk2 autophosphorylation.[5][6] This autophosphorylation event then fully activates Ssk2, allowing it to phosphorylate Pbs2.[5][6]

Quantitative Analysis of the Ssk1 Signaling Pathway

Understanding the quantitative aspects of the Ssk1 pathway is crucial for building accurate models of signal transduction and for designing targeted therapeutic interventions.

Protein Abundance in Yeast

The table below summarizes the abundance of the core proteins in the Ssk1 signaling pathway in Saccharomyces cerevisiae, expressed in molecules per cell. This data is derived from a comprehensive analysis of multiple quantitative proteomics datasets.[7]

| Protein | Description | Median Abundance (molecules/cell) |

| Sln1 | Histidine kinase osmosensor | 1,038 |

| Ypd1 | Phosphotransfer protein | 4,256 |

| Ssk1 | Response regulator | 1,790 |

| Ssk2 | MAPKKK | 1,024 |

| Ssk22 | MAPKKK (paralog of Ssk2) | 123 |

| Pbs2 | MAPKK | 2,048 |

| Hog1 | MAPK | 7,457[4] |

Protein-Protein Interaction Affinities

The binding affinity between components of the signaling pathway determines the efficiency and specificity of signal transmission. The equilibrium dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| Ypd1 and Ssk1 receiver domain (Ssk1-R2) | Yeast Two-Hybrid & in silico | Not explicitly quantified as a Kd value, but relative binding strengths of mutants have been assessed. | [1] |

| Ypd1 and Ssk1-R2-W638A variant | Co-crystal structure analysis | Not explicitly quantified as a Kd value, but structural insights into the binding interface are provided. | [8] |

| Ssk1 and Ssk2 | Yeast Two-Hybrid & Co-IP | The binding interaction is well-established, but a specific Kd value is not readily available in the reviewed literature. | [6][9] |

Hog1 Phosphorylation Dynamics

Quantitative mass spectrometry has been employed to study the dynamic phosphorylation of Hog1 upon osmotic stress. Following exposure to 0.4 M NaCl, the dual phosphorylation of Hog1 on its conserved TGY motif peaks within minutes, with the phosphorylation of the tyrosine residue appearing to be the initial and more dynamic event.[10][11]

Experimental Protocols

The study of the Ssk1 signaling pathway relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and characterize binary protein interactions in vivo.[12]

Principle: The GAL4 transcription factor is split into two functional domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., Ssk1) is fused to the BD, and the "prey" protein (e.g., Ypd1 or Ssk2) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ).[13]

Detailed Protocol:

-

Plasmid Construction:

-

Clone the coding sequence of the bait protein (e.g., SSK1) in-frame with the GAL4-BD in a suitable bait vector (e.g., pGBKT7).

-

Clone the coding sequence of the prey protein (e.g., YPD1 or SSK2) in-frame with the GAL4-AD in a suitable prey vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Plate the transformed cells on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Screening:

-

Replica-plate the colonies from the SD/-Trp/-Leu plates onto a higher-stringency selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress background growth from leaky HIS3 expression.[12]

-

Growth on the selective medium indicates a positive interaction.

-

-

Quantitative β-Galactosidase Assay:

-

To quantify the strength of the interaction, perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

-

Grow liquid cultures of the co-transformed yeast cells to mid-log phase.

-

Permeabilize the cells with chloroform and SDS.

-

Add ONPG and incubate at 30°C.

-

Stop the reaction with sodium carbonate and measure the absorbance at 420 nm.

-

Calculate the β-galactosidase activity in Miller units.

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Analysis

Co-IP is used to demonstrate that two proteins interact within a cell under physiological conditions.

Principle: An antibody against a specific protein (the "bait") is used to pull down the bait protein from a cell lysate. If another protein (the "prey") is bound to the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[14][15]

Detailed Protocol:

-

Yeast Cell Lysis:

-

Grow yeast cells expressing tagged versions of the proteins of interest (e.g., Ssk1-HA and Ssk2-Myc) to mid-log phase.

-

Harvest the cells by centrifugation and wash with ice-cold lysis buffer.

-

Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors.

-

Lyse the cells by mechanical disruption using glass beads in a bead beater.[16]

-

Clarify the lysate by centrifugation to remove cell debris.[16]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein's tag (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[17]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the prey protein's tag (e.g., anti-Myc antibody).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Kinase Assay for Ssk2 Activity

This assay measures the ability of Ssk2 to phosphorylate its substrate, Pbs2, in a controlled in vitro environment.

Principle: Recombinant, purified Ssk2 is incubated with its substrate, Pbs2, in the presence of ATP. The transfer of the gamma-phosphate from ATP to Pbs2 is detected, often by using radiolabeled [γ-³²P]ATP or by using a phospho-specific antibody that recognizes phosphorylated Pbs2.

Detailed Protocol:

-

Protein Purification:

-

Express and purify recombinant Ssk2 and a kinase-dead mutant of Pbs2 (as the substrate) from E. coli or another suitable expression system.

-

-

Kinase Reaction:

-

Set up the kinase reaction in a kinase assay buffer containing MgCl₂ and ATP.

-

Add purified Ssk2 and the Pbs2 substrate.

-

To measure the activation of Ssk2 by Ssk1, purified unphosphorylated Ssk1 can be included in the reaction.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Pbs2.

-

Alternatively, for a non-radioactive assay, run a Western blot and probe with a phospho-specific antibody against the Pbs2 phosphorylation site.

-

Visualizations

Signaling Pathway Diagram

Caption: The Sln1-Ypd1-Ssk1 branch of the HOG signaling pathway in yeast.

Experimental Workflow: Co-Immunoprecipitation

Caption: A typical workflow for a co-immunoprecipitation experiment in yeast.

Conclusion

The Ssk1-mediated signaling pathway is a well-characterized and fundamentally important module for osmotic stress response in yeast. While the term "SSK motif" may not refer to a short linear sequence, the Ssk1 protein and its interactions represent a critical signaling hub. This guide has provided an in-depth overview of the pathway's components, mechanism, and quantitative aspects, along with detailed protocols for its experimental investigation. For researchers in cell signaling and drug development, a thorough understanding of this pathway can provide valuable insights into conserved stress response mechanisms and may offer opportunities for the development of novel antifungal therapies. Further research to precisely quantify the binding affinities and reaction kinetics within this pathway will continue to refine our understanding of this elegant biological switch.

References

- 1. Ssk1p Response Regulator Binding Surface on Histidine- Containing Phosphotransfer Protein Ypd1p - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HOG1 | SGD [yeastgenome.org]

- 5. Activation of the yeast SSK2 MAP kinase kinase kinase by the SSK1 two-component response regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In This Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ho B, et al. (2018) | SGD [yeastgenome.org]

- 8. Insights revealed by the co-crystal structure of the Saccharomyces cerevisiae histidine phosphotransfer protein Ypd1 and the receiver domain of its downstream response regulator Ssk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ssk2 Mitogen-Activated Protein Kinase Kinase Kinase Governs Divergent Patterns of the Stress-Activated Hog1 Signaling Pathway in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of dual phosphorylation of Hog1 MAP kinase in Saccharomyces cerevisiae using quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 14. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 15. Studying Protein-Protein Interactions in Budding Yeast Using Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocols · Benchling [benchling.com]

Methodological & Application